molecular formula C10H13ClIN B13592709 2-(3-Iodophenyl)pyrrolidinehydrochloride

2-(3-Iodophenyl)pyrrolidinehydrochloride

Cat. No.: B13592709
M. Wt: 309.57 g/mol
InChI Key: HZMGVJFOTOIYAZ-UHFFFAOYSA-N
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Description

2-(3-iodophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12IN·HCl. It is a pyrrolidine derivative where an iodine atom is substituted at the 3-position of the phenyl ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodophenyl)pyrrolidine hydrochloride typically involves the iodination of a pyrrolidine precursor. One common method includes the reaction of 3-iodoaniline with pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of 2-(3-iodophenyl)pyrrolidine hydrochloride may involve large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(3-iodophenyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The pyrrolidine ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodophenyl)pyrrolidine hydrochloride
  • 2-(2-iodophenyl)pyrrolidine hydrochloride
  • 2-(3-bromophenyl)pyrrolidine hydrochloride

Uniqueness

2-(3-iodophenyl)pyrrolidine hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The position of the iodine atom can affect the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H13ClIN

Molecular Weight

309.57 g/mol

IUPAC Name

2-(3-iodophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H

InChI Key

HZMGVJFOTOIYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)I.Cl

Origin of Product

United States

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